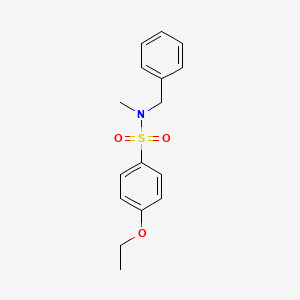![molecular formula C15H12FN5O2 B5777543 N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5777543.png)
N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide, also known as TAK-915, is a novel small molecule that has gained significant attention due to its potential therapeutic applications. TAK-915 is a selective antagonist of the orexin-2 receptor, which is involved in the regulation of sleep-wake cycles, appetite, and energy balance.
Mechanism of Action
N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide selectively targets the orexin-2 receptor, which is predominantly expressed in the brain regions involved in the regulation of sleep-wake cycles, appetite, and energy balance. By blocking the binding of orexin to its receptor, N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide inhibits the downstream signaling pathways that mediate the effects of orexin, leading to a reduction in wakefulness and food intake.
Biochemical and Physiological Effects:
In preclinical studies, N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been shown to improve sleep quality and increase total sleep time in animal models of insomnia and narcolepsy. N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has also been shown to reduce food intake and body weight in animal models of obesity and to attenuate drug-seeking behavior in animal models of drug addiction.
Advantages and Limitations for Lab Experiments
N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has several advantages for use in lab experiments. It is a selective orexin-2 receptor antagonist, which reduces the potential for off-target effects. N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide also has good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has some limitations, including its relatively short half-life and the need for frequent dosing.
Future Directions
There are several potential future directions for the development of N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide. One area of interest is the potential use of N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide as a treatment for insomnia, narcolepsy, and other sleep disorders. Another area of interest is the potential use of N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide as a treatment for obesity and other metabolic disorders. Additionally, there is potential for the use of N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide in the treatment of drug addiction and other psychiatric disorders. Further research is needed to fully understand the therapeutic potential of N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide and to optimize its pharmacokinetic and pharmacodynamic properties.
Synthesis Methods
The synthesis of N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide involves a multi-step process that starts with the reaction of 3-fluoroaniline with 3-nitrophenylacetic acid to form the key intermediate, 3-(3-fluorophenyl)-2-nitroacetic acid. The nitro group is then reduced to an amino group, followed by the reaction with 1H-tetrazole-1-carboxylic acid to form the tetrazole ring. The final step involves the coupling of the tetrazole-containing intermediate with 3-fluorophenoxyacetic acid to form N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide.
Scientific Research Applications
N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been extensively studied in preclinical models for its potential therapeutic applications. The orexin system has been implicated in the regulation of sleep-wake cycles, appetite, and energy balance, and dysregulation of this system has been linked to various disorders, including insomnia, narcolepsy, obesity, and drug addiction. N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide, as an orexin-2 receptor antagonist, has shown promising results in animal models of these disorders.
properties
IUPAC Name |
N-(3-fluorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O2/c16-11-3-1-4-12(7-11)18-15(22)9-23-14-6-2-5-13(8-14)21-10-17-19-20-21/h1-8,10H,9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJGXRSIFYTXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)COC2=CC=CC(=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5777473.png)
![2-(4-fluorophenyl)-4-{2-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5777478.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5777480.png)
![4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5777490.png)

![(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5777509.png)
![1-(methoxyacetyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5777518.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5777520.png)

![(3'S*,4'S*)-1'-[(1-ethyl-1H-imidazol-5-yl)methyl]-1,3'-bipyrrolidin-4'-ol](/img/structure/B5777530.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide](/img/structure/B5777532.png)

![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5777538.png)
